Cas no 6317-73-3 (4-Phenoxybenzophenone)

4-Phenoxybenzophenone is a high-purity organic compound primarily used as a key intermediate in the synthesis of specialty chemicals, including photoinitiators and UV absorbers. Its molecular structure, featuring both phenoxy and benzophenone moieties, contributes to its stability and reactivity in polymerization processes. This compound exhibits excellent thermal resistance and compatibility with various polymer matrices, making it suitable for applications in coatings, adhesives, and advanced materials. Its UV-absorbing properties also lend utility in light-stabilizing formulations. With consistent quality and reliable performance, 4-Phenoxybenzophenone is a preferred choice for industrial and research applications requiring precise chemical functionality.
4-Phenoxybenzophenone structure
4-Phenoxybenzophenone structure
Product Name:4-Phenoxybenzophenone
CAS No:6317-73-3
MF:C19H14O2
MW:274.313265323639
CID:85622
PubChem ID:87575416
Update Time:2025-11-01

4-Phenoxybenzophenone Chemical and Physical Properties

Names and Identifiers

    • (4-Phenoxyphenyl)(phenyl)methanone
    • 4-Phenoxybenzophenone
    • (4-phenoxyphenyl)-phenylmethanone
    • 1OH6XT406C
    • NSC43083
    • p-phenoxybenzophenone
    • 4-Phenoxy benzophenone
    • 4-Benzoyldiphenyl ether
    • Benzophenone, 4-phenoxy-
    • phenyl 4-phenoxyphenyl ketone
    • (4-Phenoxyphenyl)phenylmethanone
    • ITVUPWDTDWMACZ-UHFFFAOYSA-N
    • (4-phenoxyphenyl)-phenyl-methanone
    • Methanone,(4-phenoxyphenyl)phenyl-
    • AN
    • MFCD00017553
    • Q27252690
    • NSC 43083
    • D92111
    • FT-0636091
    • 6317-73-3
    • DTXSID00285875
    • A834252
    • UNII-1OH6XT406C
    • AKOS004908153
    • SCHEMBL234249
    • NSC-43083
    • CS-0207162
    • P1328
    • DTXCID50237026
    • DB-054419
    • MDL: MFCD00017553
    • Inchi: 1S/C19H14O2/c20-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)21-17-9-5-2-6-10-17/h1-14H
    • InChI Key: ITVUPWDTDWMACZ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 274.09900
  • Monoisotopic Mass: 274.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: powder
  • Density: 1.151
  • Melting Point: 66.0 to 70.0 deg-C
  • Boiling Point: 414.1°C at 760 mmHg
  • Flash Point: 181.5°C
  • Refractive Index: 1.609
  • PSA: 26.30000
  • LogP: 4.70990
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

4-Phenoxybenzophenone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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4-Phenoxybenzophenone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6317-73-3)4-Phenoxybenzophenone
Order Number:A834252
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:37
Price ($):297.0
Email:sales@amadischem.com

4-Phenoxybenzophenone Related Literature

Additional information on 4-Phenoxybenzophenone

Introduction to 4-Phenoxybenzophenone (CAS No: 6317-73-3) and Its Emerging Applications in Chemical Biology

4-Phenoxybenzophenone, identified by the chemical abstracts service number 6317-73-3, is a prominent organic compound that has garnered significant attention in the field of chemical biology due to its versatile structural and functional properties. This compound, characterized by a phenoxy group linked to a benzophenone core, exhibits unique photophysical and biochemical characteristics that make it invaluable in various research and industrial applications.

The molecular structure of 4-Phenoxybenzophenone consists of two benzene rings connected by a carbonyl group, with one ring substituted by a phenoxy moiety. This configuration imparts distinct reactivity and interaction capabilities, enabling its utilization in multiple domains, including photodynamic therapy, material science, and pharmaceutical development. The compound's ability to absorb and emit light in the visible spectrum has positioned it as a key candidate for applications requiring controlled light-induced reactions.

In recent years, 4-Phenoxybenzophenone has been extensively studied for its potential in photodynamic therapy (PDT), a medical treatment that uses light-sensitive substances to induce cell death in targeted tissues. The compound's high molar absorptivity in the red-to-near-infrared region allows for deep tissue penetration, making it an attractive candidate for treating tumors and other pathological conditions. Preliminary studies have demonstrated its efficacy in generating reactive oxygen species (ROS) upon irradiation, which selectively destroys malignant cells while minimizing damage to healthy tissues.

Moreover, the phenoxybenzophenone scaffold has been explored for its role in drug design and development. Its aromatic system provides a stable platform for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological properties. Researchers have leveraged this flexibility to create compounds with anti-inflammatory, antimicrobial, and even anticancer effects. The integration of 4-Phenoxybenzophenone into drug molecules has shown promise in preclinical trials, highlighting its potential as a lead compound or intermediate in pharmaceutical manufacturing.

The compound's photochemical properties also extend to material science, where it is utilized in the development of advanced polymers and coatings. 4-Phenoxybenzophenone can be incorporated into polymer matrices to enhance UV stability and mechanical strength. Its ability to undergo photochemical reactions under controlled conditions makes it suitable for creating smart materials that respond to external stimuli, such as light or temperature changes. These applications underscore the broad utility of 6317-73-3 across multiple scientific disciplines.

Recent advancements in synthetic chemistry have further expanded the applications of 4-Phenoxybenzophenone. The development of novel synthetic routes has enabled the efficient production of high-purity derivatives, facilitating more rigorous biological and chemical investigations. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups onto the benzophenone core, generating libraries of compounds with tailored properties for drug discovery and material innovation.

In the realm of chemical biology, 4-Phenoxybenzophenone has been employed as a tool compound for studying enzyme mechanisms and protein interactions. Its fluorescence properties make it an excellent probe for live-cell imaging, allowing researchers to visualize dynamic processes within biological systems. By tagging proteins or biomolecules with phenoxybenzophenone derivatives, scientists can gain insights into cellular pathways and metabolic processes with high precision.

The environmental impact of 6317-73-3 has also been a subject of interest. Studies have assessed its degradation pathways and persistence in aquatic environments to ensure safe usage in industrial applications. Efforts have been made to develop environmentally benign synthetic methods that minimize waste generation and hazardous byproducts. These sustainable practices align with global initiatives to promote green chemistry and reduce ecological footprints.

Future research directions for 4-Phenoxybenzophenone include exploring its potential in nanotechnology and biomedicine. The compound's ability to self-assemble into ordered structures suggests its utility in forming nanoscale devices or drug delivery systems. Additionally, its photoreactivity could be harnessed for developing novel diagnostic tools or therapeutic agents targeting specific disease markers.

In conclusion,4-Phenoxybenzophenone (CAS No: 6317-73-3) represents a multifaceted compound with significant implications across chemical biology, pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and functional versatility continue to drive innovation in these fields. As research progresses,phenoxybenzophenone derivatives are expected to play an increasingly pivotal role in addressing complex scientific challenges.

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Amadis Chemical Company Limited
(CAS:6317-73-3)4-Phenoxybenzophenone
A834252
Purity:99%
Quantity:25g
Price ($):297.0
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